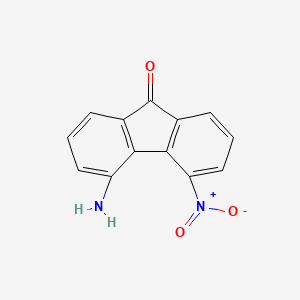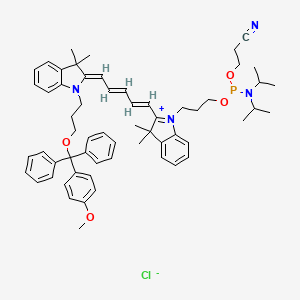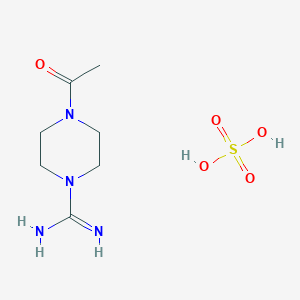![molecular formula C21H17N3O2S B12042293 N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-methyl-4H-1,4-benzothiazine-2-carbohydrazide](/img/structure/B12042293.png)
N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-methyl-4H-1,4-benzothiazine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-((2-HO-1-NAPHTHYL)METHYLENE)-3-METHYL-4H-1,4-BENZOTHIAZINE-2-CARBOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a naphthyl group, a benzothiazine ring, and a carbohydrazide moiety, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((2-HO-1-NAPHTHYL)METHYLENE)-3-METHYL-4H-1,4-BENZOTHIAZINE-2-CARBOHYDRAZIDE typically involves the condensation of 2-hydroxy-1-naphthaldehyde with 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. Industrial synthesis may involve the use of more efficient catalysts, higher reaction temperatures, and advanced purification techniques to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
N’-((2-HO-1-NAPHTHYL)METHYLENE)-3-METHYL-4H-1,4-BENZOTHIAZINE-2-CARBOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as hydrazines or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce hydrazines or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N’-((2-HO-1-NAPHTHYL)METHYLENE)-3-METHYL-4H-1,4-BENZOTHIAZINE-2-CARBOHYDRAZIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may find applications in the development of new materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-((2-HO-1-NAPHTHYL)METHYLENE)-3-METHYL-4H-1,4-BENZOTHIAZINE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s ability to generate reactive oxygen species (ROS) may contribute to its antimicrobial and antifungal activities.
Comparison with Similar Compounds
N’-((2-HO-1-NAPHTHYL)METHYLENE)-3-METHYL-4H-1,4-BENZOTHIAZINE-2-CARBOHYDRAZIDE can be compared with other similar compounds, such as:
- N-(2-(2-((2-HO-1-NAPHTHYL)METHYLENE)HYDRAZINO)-2-OXOETHYL)-2-METHYLBENZAMIDE
- N-(2-(2-((2-HO-1-NAPHTHYL)METHYLENE)HYDRAZINO)-2-OXOETHYL)-4-METHYLBENZAMIDE
- N’-((2-HO-1-NAPHTHYL)METHYLENE)-3-(4-MEO-PH)-4-ME-1H-PYRAZOLE-5-CARBOHYDRAZIDE
These compounds share similar structural features but differ in their specific functional groups and substituents, which can influence their reactivity and applications
Properties
Molecular Formula |
C21H17N3O2S |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-methyl-4H-1,4-benzothiazine-2-carboxamide |
InChI |
InChI=1S/C21H17N3O2S/c1-13-20(27-19-9-5-4-8-17(19)23-13)21(26)24-22-12-16-15-7-3-2-6-14(15)10-11-18(16)25/h2-12,23,25H,1H3,(H,24,26)/b22-12+ |
InChI Key |
JGTICGPGVXYBGS-WSDLNYQXSA-N |
Isomeric SMILES |
CC1=C(SC2=CC=CC=C2N1)C(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O |
Canonical SMILES |
CC1=C(SC2=CC=CC=C2N1)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12042220.png)



![N-(1H-indazol-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12042244.png)

![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-1-phenylethylidene]propanohydrazide](/img/structure/B12042266.png)
![(5Z)-5-({3-[4-(1-naphthylmethoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12042276.png)






